molecular formula C13H17ClN2OS B5749998 N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea

N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea

Cat. No. B5749998
M. Wt: 284.81 g/mol
InChI Key: CTROEHUSTJNDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea (CMCPTU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea involves the inhibition of TRPM8 activity. TRPM8 is a calcium channel that is activated by cold temperatures and menthol. It is involved in various physiological processes, including pain perception, thermoregulation, and cancer cell growth. N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea binds to TRPM8 and inhibits its activity, leading to a decrease in calcium influx and subsequent downstream effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has also been shown to have analgesic effects in animal models of pain, suggesting its potential as a painkiller. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been shown to have thermoregulatory effects, suggesting its potential as a treatment for conditions such as hot flashes.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has several advantages for lab experiments. It is a highly specific inhibitor of TRPM8, making it a valuable tool for studying the role of TRPM8 in various physiological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been shown to have low toxicity in animal models, suggesting its safety for use in lab experiments. However, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has some limitations, including its low solubility in water and its potential to interact with other proteins besides TRPM8.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea. One area of research is the development of more potent and selective TRPM8 inhibitors. Another area of research is the investigation of the role of TRPM8 in various diseases, including cancer, pain, and thermoregulation. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea could be used as a tool to study the role of TRPM8 in other physiological processes, such as inflammation and immune response. Overall, N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has significant potential for use in scientific research and could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea can be achieved using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxyaniline with cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea as a crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of a protein called TRPM8, which is involved in various physiological processes, including pain perception, thermoregulation, and cancer cell growth. N-(5-chloro-2-methoxyphenyl)-N'-cyclopentylthiourea has been used to study the role of TRPM8 in these processes and to develop potential therapies for various diseases.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2OS/c1-17-12-7-6-9(14)8-11(12)16-13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTROEHUSTJNDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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